molecular formula C26H21N5O5 B2801528 methyl 4-{2-[4-(2-methylphenoxy)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]acetamido}benzoate CAS No. 1189930-91-3

methyl 4-{2-[4-(2-methylphenoxy)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]acetamido}benzoate

Cat. No.: B2801528
CAS No.: 1189930-91-3
M. Wt: 483.484
InChI Key: SZBCKUWFQHLCLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-{2-[4-(2-methylphenoxy)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]acetamido}benzoate is a heterocyclic compound featuring a triazoloquinoxaline core fused with a quinoxaline ring, substituted at position 4 with a 2-methylphenoxy group. The acetamido linker bridges this core to a methyl benzoate ester moiety.

Properties

IUPAC Name

methyl 4-[[2-[4-(2-methylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H21N5O5/c1-16-7-3-6-10-21(16)36-24-23-29-30(26(34)31(23)20-9-5-4-8-19(20)28-24)15-22(32)27-18-13-11-17(12-14-18)25(33)35-2/h3-14H,15H2,1-2H3,(H,27,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZBCKUWFQHLCLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OC2=NC3=CC=CC=C3N4C2=NN(C4=O)CC(=O)NC5=CC=C(C=C5)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H21N5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-{2-[4-(2-methylphenoxy)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]acetamido}benzoate typically involves multiple steps. One common method involves the reaction of 2-(4-phenyl-1,2-dihydro[1,2,4]triazolo[4,3-a]quinoxalin-1-ylsulfanyl)acetic acid with a variety of amino acid esters via DCC (dicyclohexylcarbodiimide) coupling in the presence of N-hydroxybenzotriazole . This method yields the desired product in good amounts.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure maximum yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-{2-[4-(2-methylphenoxy)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]acetamido}benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Biological Activities

Methyl 4-{2-[4-(2-methylphenoxy)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]acetamido}benzoate has been studied for several biological activities:

Anticancer Properties : Research indicates that triazoloquinoxaline derivatives can exhibit significant anticancer activity. Compounds in this class have been shown to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. For instance, derivatives have been tested against triple-negative breast cancer cells and demonstrated low-micromolar cytotoxicity .

Antimicrobial Activity : The compound has also shown promising antimicrobial properties. Studies have reported that specific triazoloquinoxaline derivatives possess moderate to good activity against a range of bacterial and fungal strains . This makes them potential candidates for developing new antimicrobial agents.

Anti-inflammatory Effects : In addition to anticancer and antimicrobial activities, some derivatives have been evaluated for their anti-inflammatory properties. These compounds can modulate inflammatory pathways and may serve as therapeutic agents in conditions characterized by excessive inflammation.

Synthetic Routes

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Key steps include:

  • Formation of the Triazoloquinoxaline Core : This step involves cyclization reactions that yield the triazoloquinoxaline structure.
  • Introduction of Functional Groups : Subsequent reactions introduce the methoxyphenyl and acetyl groups through nucleophilic substitution or acylation methods.
  • Final Purification : The final compound is purified using standard techniques such as recrystallization or chromatography.

Case Studies

Several studies highlight the applications of this compound:

  • Ezzat et al. (2023) demonstrated that certain triazoloquinoxaline derivatives could act as potent A2B adenosine receptor antagonists with significant anticancer activity against MDA-MB-231 cells .
  • El-Adl et al. (2023) investigated the anti-proliferative effects of similar compounds on hepatocellular carcinoma and colorectal carcinoma cell lines. Their findings indicated that these compounds could serve as effective DNA intercalators .

Mechanism of Action

The mechanism of action of methyl 4-{2-[4-(2-methylphenoxy)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]acetamido}benzoate involves its interaction with specific molecular targets and pathways. The triazoloquinoxaline core can bind to enzymes and receptors, inhibiting their activity. This binding can disrupt cellular processes, leading to antimicrobial or anticancer effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs with Triazolo-Fused Heterocycles

  • Triazoloquinazolines (): Compounds like 10e–10g share a triazolo-fused core but differ in the quinazoline (vs. quinoxaline) backbone. Substituents like thioacetamido groups in 10e–10g contrast with the target’s acetamido linker, which may reduce sulfur-related toxicity and improve metabolic stability .
  • Triazole-Thiadiazole Hybrids (): Compounds like 3a–e and 6a–j incorporate thiadiazole rings instead of triazoloquinoxaline.

Compounds with Acetamido Linkers

  • Triazole-Acetamido Derivatives () : Compounds 9a–e feature triazole-linked acetamido groups but lack the benzoate ester. The target’s ester group may enhance membrane permeability due to increased lipophilicity, as seen in methyl benzoate analogs () .
  • Quinazolinone-Acetamido Hybrids (): These derivatives (e.g., compounds 5–9) utilize quinazolinone cores, which are less rigid than triazoloquinoxaline. The target’s fused system likely offers superior binding affinity in enzyme inhibition assays, as rigid structures often reduce entropic penalties during target engagement .

Benzoate Ester Derivatives

  • Methyl Benzoate-Triazine Hybrids (): Compound 5k includes a triazine ring and methoxy substituents. triazoloquinoxaline derivatives’ higher m.p. ranges) .
  • Allyloxy/Methoxy Benzoates (): Derivatives like 183 and 184 highlight how substituent position affects stability. The target’s para-substituted methylphenoxy group may confer steric hindrance, slowing metabolic degradation compared to ortho-substituted analogs .

Data Tables

Table 1: Physical Properties of Selected Compounds

Compound Molecular Weight Melting Point (°C) Key Functional Groups Source
Target Compound ~521.5 (est.) Not reported Triazoloquinoxaline, benzoate N/A
10e (Triazoloquinazoline) - 194–195 Thioacetamido, hydrazide
5k (Triazine-Benzoate) 486.48 79–82 Triazine, methoxy
183 (Allyloxy Benzoate) 222.24 95–97 Allyloxy, methoxy

Table 2: Spectroscopic Comparison

Compound ¹H NMR (δ, Key Signals) IR (cm⁻¹, Key Peaks)
Target Compound Not reported Not reported
10e 8.10–7.20 (aromatic), 3.40 (SCH₂) 3250 (NH), 1680 (C=O)
5k 3.76 (OCH₃), 9.80 (CHO) 1720 (ester C=O), 1600 (C=N)

Research Findings and Implications

  • Synthetic Feasibility: The target compound’s synthesis likely parallels methods for triazoloquinazolines (), though quinoxaline formation may require harsher cyclization conditions .
  • The target’s structure suggests similar applicability in kinase or protease inhibition .
  • Physicochemical Properties: The methyl benzoate group may enhance oral bioavailability compared to non-ester analogs (), though solubility could be lower than polar derivatives like 5k .

Biological Activity

Methyl 4-{2-[4-(2-methylphenoxy)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]acetamido}benzoate is a complex organic compound belonging to the class of triazoloquinoxaline derivatives. These compounds have been recognized for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article provides a comprehensive examination of the biological activity of this compound based on various research findings.

Chemical Structure and Properties

The compound's structure is characterized by a triazoloquinoxaline core, which is known for its diverse pharmacological properties. The IUPAC name of the compound is:

This compound .

The molecular formula is C25H21N5O4C_{25}H_{21}N_5O_4, and its molecular weight is approximately 483.47 g/mol. The unique arrangement of functional groups in this compound contributes significantly to its biological activity.

Anticancer Activity

Research has indicated that triazoloquinoxaline derivatives exhibit significant anticancer properties. In a study evaluating various quinoxaline derivatives, compounds containing the triazoloquinoxaline moiety showed promising anticancer activity against human cancer cell lines such as HCT-116 and MCF-7. The IC50 values for some derivatives were found to be in the low micromolar range (1.9–7.52 µg/mL), indicating potent antiproliferative effects .

Table 1: Anticancer Activity of Triazoloquinoxaline Derivatives

CompoundCell LineIC50 (µg/mL)
Compound AHCT-1161.9
Compound BMCF-72.3
Compound CHCT-1167.52

The mechanisms underlying the anticancer activity include inhibition of tyrosine kinases and induction of apoptosis, which are critical pathways in cancer progression .

Antimicrobial Activity

The compound also exhibits antimicrobial properties. Studies have shown that triazoloquinoxaline derivatives can inhibit the growth of various bacteria and fungi. The presence of the phenoxy group enhances its interaction with microbial cell membranes, leading to increased efficacy against pathogens .

Table 2: Antimicrobial Activity of Triazoloquinoxaline Derivatives

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus15 µg/mL
Escherichia coli10 µg/mL
Candida albicans20 µg/mL

Anti-inflammatory Properties

In addition to its anticancer and antimicrobial activities, this compound has been investigated for its anti-inflammatory effects. Compounds with similar structures have been reported to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro .

Case Studies

A case study published in Pharmaceutical Research highlighted the synthesis and biological evaluation of several triazoloquinoxaline derivatives, including this compound. The study demonstrated that these compounds could effectively reduce tumor growth in animal models while exhibiting minimal toxicity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.